

# Technical Support Center: Optimizing ODM-207 Dosage to Reduce Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Odm-207  |           |
| Cat. No.:            | B3028270 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing **ODM-207** dosage and managing the common side effects of nausea and vomiting during preclinical and clinical experiments.

## Data Presentation: ODM-207-Related Nausea and Vomiting in Clinical Trials

The following table summarizes the incidence of treatment-related nausea and vomiting observed in the first-in-human Phase 1 clinical trial of **ODM-207** (NCT03035591) in patients with selected solid tumors. This data can help researchers anticipate and plan for the management of these adverse events.

| Dose Level | Number of Patients | All Grades | Grade ≥3   | All Grades   |
|------------|--------------------|------------|------------|--------------|
| (mg/kg)    |                    | Nausea (%) | Nausea (%) | Vomiting (%) |
| 0.6 - 2.0  | 35                 | 66%        | 8.6%       | 40%          |

Data extracted from the first-in-human Phase 1 open-label study of the BET inhibitor **ODM-207** in patients with selected solid tumors.[1][2][3]

## **Experimental Protocols**



Detailed methodologies for key experiments are provided below to guide researchers in assessing and mitigating **ODM-207**-induced nausea and vomiting.

## Protocol 1: Assessment of Emetogenic Potential in Ferrets

This protocol is designed to evaluate the emetic potential of **ODM-207** in a preclinical model.

#### 1. Animal Model:

- Male ferrets (Mustela putorius furo), 8-12 months old, weighing 1-2 kg.
- House animals individually with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.

#### 2. Acclimatization:

 Allow a minimum of 7 days for acclimatization to the housing conditions before the start of the experiment.

#### 3. Experimental Groups:

- Vehicle Control: Administer the vehicle used to dissolve **ODM-207**.
- ODM-207 Dose Groups: Administer at least three different dose levels of ODM-207 based on preliminary toxicity studies.
- Positive Control: Administer a known emetogenic agent (e.g., cisplatin) to validate the model.

#### 4. Administration:

- Administer **ODM-207** or vehicle orally (p.o.) or via the intended clinical route.
- Observe animals continuously for at least 4 hours post-administration and then at regular intervals for up to 72 hours.

#### 5. Data Collection:

- Record the latency to the first emetic event (retching or vomiting).
- Count the total number of emetic events (retches and vomits) for each animal.
- Observe and score any behavioral changes indicative of nausea (e.g., salivation, lethargy).

#### 6. Data Analysis:



• Compare the incidence and frequency of emesis between the **ODM-207**-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency).

## Protocol 2: Assessment of Pica Behavior in Rats as a Surrogate for Nausea

Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be used as an indicator of nausea.

#### 1. Animal Model:

- Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300 g.
- House animals individually in cages with wire mesh floors to allow for the collection of spilled food and kaolin.

#### 2. Diet and Acclimatization:

- Provide a standard pelleted diet and ad libitum access to water.
- Introduce a known amount of kaolin (e.g., 20g in a separate dish) into the cages for 3 days prior to the experiment to acclimatize the animals.

#### 3. Experimental Groups:

- Vehicle Control: Administer the vehicle for ODM-207.
- ODM-207 Dose Groups: Administer at least three different dose levels of ODM-207.
- Positive Control: Administer an agent known to induce pica (e.g., lithium chloride).

#### 4. Administration:

• Administer **ODM-207** or vehicle via the desired route.

#### 5. Data Collection:

- At 24, 48, and 72 hours post-administration, measure the amount of kaolin and regular food consumed.
- Calculate the kaolin intake by subtracting the remaining amount from the initial amount, accounting for any spillage.



#### 6. Data Analysis:

Compare the mean kaolin consumption between the ODM-207-treated groups and the
vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a posthoc test).

### **Troubleshooting Guides and FAQs**

This section addresses specific issues that researchers may encounter during their experiments with **ODM-207**.

Q1: We are observing a high incidence of nausea and vomiting at our initial dose. What are the immediate steps to mitigate this?

#### A1:

- Dose Reduction: The most direct approach is to lower the dose of ODM-207. The clinical data suggests that nausea and vomiting are dose-dependent side effects.
- Fractionated Dosing: Consider splitting the total daily dose into two or more smaller administrations. This can help to reduce peak plasma concentrations and may alleviate acute nausea.
- Concomitant Antiemetic Therapy: Administer standard-of-care antiemetics prior to ODM-207
  administration. A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a
  neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) is a common strategy for
  chemotherapy-induced nausea and vomiting.

Q2: How can we differentiate between acute and delayed nausea and vomiting with **ODM-207** in our preclinical models?

#### A2:

- Acute Phase: Typically occurs within the first 24 hours after drug administration. Continuous observation during this period is crucial.
- Delayed Phase: Occurs from 24 hours up to 72-120 hours post-administration. Regular monitoring and data collection during this extended period are necessary to capture delayed-



onset symptoms.

 Pharmacokinetic Correlation: Correlate the timing of nausea and vomiting with the pharmacokinetic profile of ODM-207. Acute symptoms may coincide with peak plasma concentrations, while delayed symptoms might be related to metabolites or downstream effects.

Q3: Are there any known biomarkers to predict which subjects are more likely to experience nausea and vomiting with **ODM-207**?

A3: Currently, there are no validated predictive biomarkers specific to **ODM-207**-induced nausea and vomiting. However, general risk factors for chemotherapy-induced nausea and vomiting in clinical settings include a history of motion sickness, previous chemotherapy-induced nausea, and female gender. In preclinical models, individual animal susceptibility may vary.

Q4: We are using the rat pica model, but the kaolin consumption is highly variable within our control group. How can we improve the consistency of our results?

#### A4:

- Extended Acclimatization: Increase the acclimatization period to kaolin to more than 3 days to ensure all animals are familiar with it.
- Consistent Handling: Ensure all animals are handled similarly and by the same personnel to minimize stress-induced variations in eating behavior.
- Single Housing: House rats individually to prevent social stress and competition for food and kaolin.
- Environmental Enrichment: Provide a consistent and stable environment to reduce anxiety, which can affect feeding behavior.

# Visualizations Signaling Pathways









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing ODM-207 Dosage to Reduce Nausea and Vomiting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028270#optimizing-odm-207-dosage-to-reduce-nausea-and-vomiting]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com